molecular formula C23H20N2O3 B2435294 1'-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797340-97-6

1'-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2435294
CAS No.: 1797340-97-6
M. Wt: 372.424
InChI Key: UTMNEXHNEIVBNT-UHFFFAOYSA-N
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Description

1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spiro structure, incorporating both benzofuran and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting with the preparation of the pyrrole and benzofuran intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1'-(4-pyrrol-1-ylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21(17-7-9-18(10-8-17)24-13-3-4-14-24)25-15-11-23(12-16-25)20-6-2-1-5-19(20)22(27)28-23/h1-10,13-14H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMNEXHNEIVBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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